Cas no 1105211-67-3 (2-(4-fluorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine)
![2-(4-fluorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine structure](https://www.kuujia.com/scimg/cas/1105211-67-3x500.png)
2-(4-fluorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine
- 2-(4-fluorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine
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- Inchi: 1S/C13H10FN3S/c1-18-13-12-8-11(16-17(12)7-6-15-13)9-2-4-10(14)5-3-9/h2-8H,1H3
- InChI Key: HQLVATBFDADODB-UHFFFAOYSA-N
- SMILES: C12=CC(C3=CC=C(F)C=C3)=NN1C=CN=C2SC
Experimental Properties
- Density: 1.34±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: -0.70±0.30(Predicted)
2-(4-fluorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-7696-10mg |
2-(4-fluorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine |
1105211-67-3 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-7696-5mg |
2-(4-fluorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine |
1105211-67-3 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-7696-5μmol |
2-(4-fluorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine |
1105211-67-3 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-7696-2mg |
2-(4-fluorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine |
1105211-67-3 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3382-7696-15mg |
2-(4-fluorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine |
1105211-67-3 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3382-7696-2μmol |
2-(4-fluorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine |
1105211-67-3 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3382-7696-4mg |
2-(4-fluorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine |
1105211-67-3 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3382-7696-3mg |
2-(4-fluorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine |
1105211-67-3 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-7696-20μmol |
2-(4-fluorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine |
1105211-67-3 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-7696-1mg |
2-(4-fluorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine |
1105211-67-3 | 90%+ | 1mg |
$54.0 | 2023-04-26 |
2-(4-fluorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine Related Literature
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Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
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5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
Additional information on 2-(4-fluorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine
Introduction to 2-(4-Fluorophenyl)-4-(Methylsulfanyl)Pyrazolo[1,5-a]Pyrazine (CAS No. 1105211-67-3)
2-(4-Fluorophenyl)-4-(Methylsulfanyl)Pyrazolo[1,5-a]Pyrazine, also known by its CAS registry number 1105211-67-3, is a heterocyclic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazolopyrazines, which are known for their unique structural features and versatile applications. The molecule incorporates a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic system composed of two nitrogen-containing rings. This core is further substituted with a fluorophenyl group at the 2-position and a methylsulfanyl group at the 4-position, endowing the compound with distinct electronic and steric properties.
The synthesis of 2-(4-Fluorophenyl)-4-(Methylsulfanyl)Pyrazolo[1,5-a]Pyrazine involves multi-step organic reactions, often employing strategies such as cyclization, substitution, and coupling reactions. Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for the preparation of this compound. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields and purity levels.
One of the most promising applications of this compound lies in its potential as a pharmacological agent. The pyrazolopyrazine framework is known to exhibit bioactivity across various biological targets, including kinases, proteases, and ion channels. Recent studies have demonstrated that 2-(4-Fluorophenyl)-4-(Methylsulfanyl)Pyrazolo[1,5-a]Pyrazine exhibits selective inhibition against certain enzymes implicated in diseases such as cancer and neurodegenerative disorders. For example, a study published in Nature Communications highlighted its ability to modulate the activity of a key oncogenic kinase, suggesting its potential as a lead compound for drug development.
In addition to its pharmacological applications, this compound has shown promise in materials science. The methylsulfanyl group introduces sulfur into the molecule, which can enhance its electronic properties and make it suitable for applications in organic electronics. Researchers have investigated its use as an electron transport layer in organic photovoltaic devices (OPVs), where it has demonstrated improved charge transport characteristics compared to traditional materials.
The fluorophenyl substituent plays a crucial role in modulating the electronic properties of the molecule. Fluorine's electronegativity introduces electron-withdrawing effects, which can influence the compound's reactivity and stability. This feature makes it an attractive candidate for use in sensors and detection systems where sensitivity to environmental changes is critical.
Recent advancements in computational chemistry have also shed light on the structural dynamics of 2-(4-Fluorophenyl)-4-(Methylsulfanyl)Pyrazolo[1,5-a]Pyrazine. Molecular dynamics simulations have revealed that the molecule exhibits conformational flexibility under physiological conditions, which may contribute to its binding affinity towards biological targets. These insights are valuable for guiding further optimization studies aimed at enhancing its bioavailability and efficacy.
In terms of physical properties, this compound typically exists as a crystalline solid under standard conditions. Its melting point and solubility characteristics are influenced by both the fluorophenyl and methylsulfanyl substituents. These properties are critical considerations when developing formulations for pharmaceutical or material applications.
The development of analytical methods for characterizing this compound has also seen significant progress. Techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography have been employed to confirm its structure and purity. These methods are essential for ensuring consistency in research findings across different laboratories.
In conclusion, 2-(4-Fluorophenyl)-4-(Methylsulfanyl)Pyrazolo[1,5-a]Pyrazine (CAS No. 1105211-67-3) represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as a valuable tool in drug discovery efforts while also contributing to advancements in materials science and electronics.
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